N,N'-Bis(o-chlorobenzyl)ethylenediamine dihydrochloride
Overview
Description
Mechanism of Action
Target of Action
N,N’-Bis(o-chlorobenzyl)ethylenediamine dihydrochloride is a compound that has been found to exhibit significant cytotoxic activity in various types of cancer cell lines, including human lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cell lines . The primary targets of this compound are these cancer cells, where it induces cytotoxic effects .
Mode of Action
The compound interacts with its targets by causing cell arrest at different phases of the cell cycle . This disruption of the cell cycle inhibits the proliferation of the cancer cells, thereby exhibiting its cytotoxic activity . Additionally, the compound also causes a loss of mitochondrial membrane potential in the cancer cells .
Biochemical Pathways
The compound affects the biochemical pathways related to the cell cycle and mitochondrial function. By causing cell cycle arrest, it disrupts the normal progression of the cell cycle, affecting the pathways that regulate cell division . The loss of mitochondrial membrane potential indicates an impact on the pathways related to energy production and apoptosis .
Pharmacokinetics
Its cytotoxic activity suggests that it is able to reach and interact with its target cells effectively .
Result of Action
The result of the compound’s action is the inhibition of cancer cell proliferation, as evidenced by its cytotoxic activity . This is achieved through the disruption of the cell cycle and the loss of mitochondrial membrane potential, which may lead to cell death .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N,N’-Bis(o-chlorobenzyl)ethylenediamine dihydrochloride are not fully understood yet. Compounds containing the ethylenediamine moiety are known to exhibit antimicrobial, antifungal, antibacterial, antituberculosis, and anticancer activities .
Cellular Effects
N,N’-Bis(o-chlorobenzyl)ethylenediamine dihydrochloride has been found to exhibit cytotoxic activity in various types of cancer cell lines, causing cell arrest at different phases of the cell cycle and loss of mitochondrial membrane potential .
Molecular Mechanism
The molecular mechanism of action of N,N’-Bis(o-chlorobenzyl)ethylenediamine dihydrochloride is not fully elucidated. It is known that compounds with the ethylenediamine moiety can induce cytotoxic activity in various types of cancer cell lines .
Temporal Effects in Laboratory Settings
The temporal effects of N,N’-Bis(o-chlorobenzyl)ethylenediamine dihydrochloride in laboratory settings are not well-documented. It has been observed that ethylenediamine dihydrochloride salts exhibit concentration-dependent cytotoxic activity towards various cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(o-chlorobenzyl)ethylenediamine dihydrochloride typically involves the reaction of ethylenediamine with o-chlorobenzyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and purification systems helps in maintaining consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(o-chlorobenzyl)ethylenediamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in an organic solvent.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of the corresponding amines.
Substitution: Formation of substituted ethylenediamine derivatives.
Scientific Research Applications
N,N’-Bis(o-chlorobenzyl)ethylenediamine dihydrochloride has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and therapeutic applications.
Biology: Exhibits cytotoxic activity against various cancer cell lines, making it a potential candidate for anticancer research.
Medicine: Investigated for its antimicrobial and antifungal properties, which could lead to the development of new therapeutic agents.
Industry: Utilized in the synthesis of other chemical compounds and materials.
Comparison with Similar Compounds
Similar Compounds
- N,N’-Bis(2-hydroxybenzyl)ethylenediamine dihydrochloride
- N,N’-Bis(5-bromo-2-hydroxybenzyl)ethylenediamine dihydrochloride
- N,N’-Bis(5-chloro-2-hydroxybenzyl)ethylenediamine dihydrochloride
Uniqueness
N,N’-Bis(o-chlorobenzyl)ethylenediamine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its o-chlorobenzyl groups enhance its antimicrobial and cytotoxic activities compared to other similar compounds .
Properties
IUPAC Name |
(2-chlorophenyl)methyl-[2-[(2-chlorophenyl)methylazaniumyl]ethyl]azanium;dichloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18Cl2N2.2ClH/c17-15-7-3-1-5-13(15)11-19-9-10-20-12-14-6-2-4-8-16(14)18;;/h1-8,19-20H,9-12H2;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRZXPUXXMBILMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C[NH2+]CC[NH2+]CC2=CC=CC=C2Cl)Cl.[Cl-].[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl4N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2056-18-0 | |
Record name | Ethylenediamine, N,N'-bis(o-chlorobenzyl)-, dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002056180 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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